
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C16H12N2O5S and its molecular weight is 344.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide and its derivatives have shown significant promise in the field of antimicrobial research. Patel and Dhameliya (2010) synthesized derivatives of this compound and found them to exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Cardiac Electrophysiological Activity
The compound's derivatives have been explored for their cardiac electrophysiological activity. Morgan et al. (1990) studied N-substituted imidazolylbenzamides or benzene-sulfonamides, showing that some derivatives exhibited potency comparable to existing selective class III agents (Morgan et al., 1990).
Antibacterial Evaluation of Derivatives
Ravichandiran, Premnath, and Vasanthkumar (2015) focused on the synthesis of naphthalene-1,4-dione derivatives and conducted molecular docking studies, indicating strong antibacterial properties against specific strains (Ravichandiran et al., 2015).
Anti-Inflammatory Applications
Nikalje, Hirani, and Nawle (2015) synthesized and evaluated the anti-inflammatory activity of 2-(1,3-dioxoisoindolin-2-yl) acetamido derivatives. These compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Anticancer Evaluation
A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety showed significant cytotoxic activity against several human cancer cell lines, indicating its potential in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial and Anticancer Activities
Kumar et al. (2014) synthesized derivatives with antimicrobial and anticancer activities, offering insights into the compound's versatility in treating various diseases (Kumar et al., 2014).
Glucokinase Activation
Iino et al. (2009) reported on the optimization of N-substituted benzamides, leading to the development of potent glucokinase activators with good oral availability, demonstrating its potential in diabetes treatment (Iino et al., 2009).
Anticonvulsant Properties
A study by Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant derivative, indicating potential applications in the treatment of epilepsy (Adolphe-Pierre et al., 1998).
Antiepileptic Activity of Derivatives
Asadollahi et al. (2019) investigated N-aryl derivatives for their antiepileptic activity, demonstrating significant potential in this domain (Asadollahi et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRCLDFARQELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
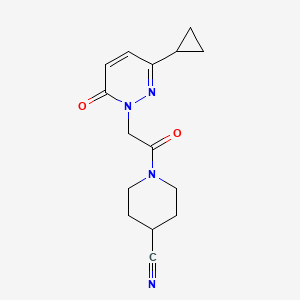
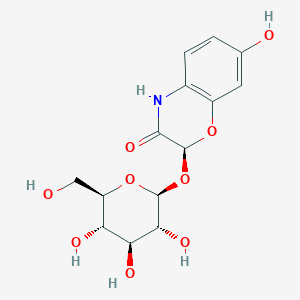

![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2356675.png)
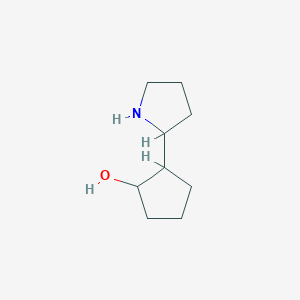
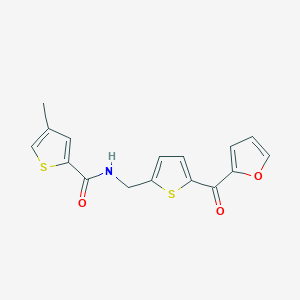
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

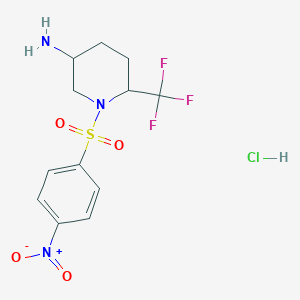
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
